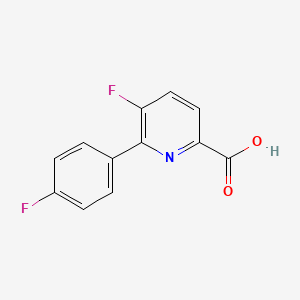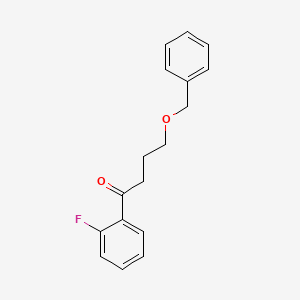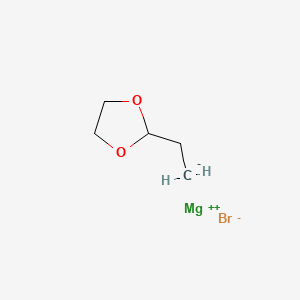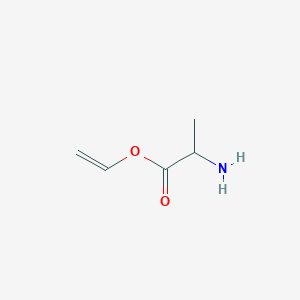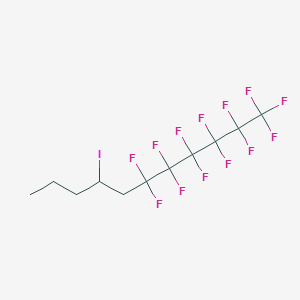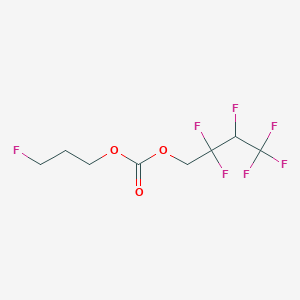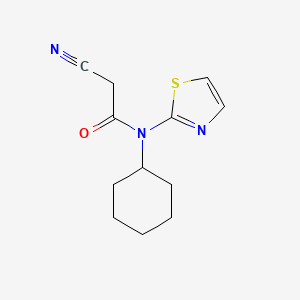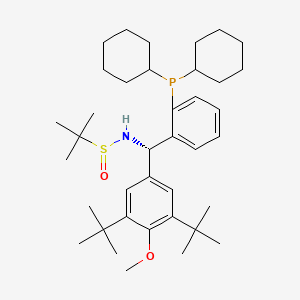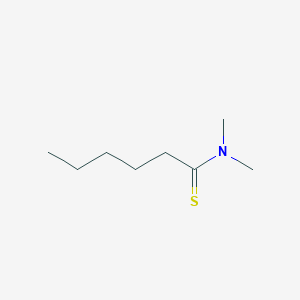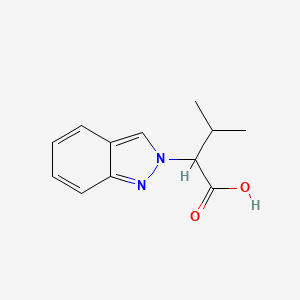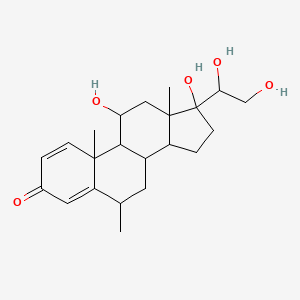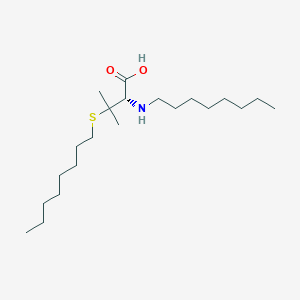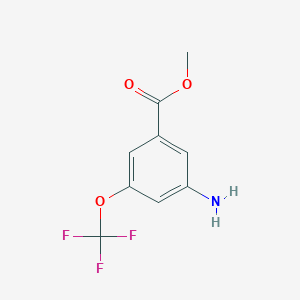
Methyl 3-amino-5-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzoate ester. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-amino-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or amides.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of hydroxylamine or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 3-amino-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(trifluoromethoxy)benzoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-amino-5-(trifluoromethoxy)benzoate: Similar structure but with the amino group in a different position, leading to different reactivity and biological activity.
Uniqueness
Methyl 3-amino-5-(trifluoromethoxy)benzoate is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzoate ester. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C9H8F3NO3 |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
methyl 3-amino-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4H,13H2,1H3 |
InChI-Schlüssel |
CHCOZURBPZPUPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


